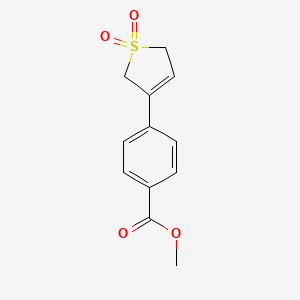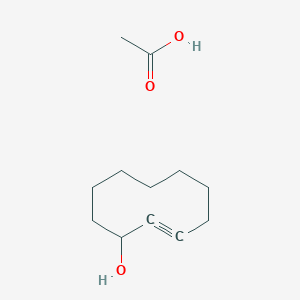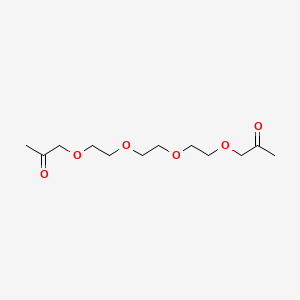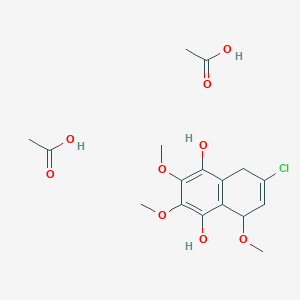
Acetic acid;7-chloro-2,3,5-trimethoxy-5,8-dihydronaphthalene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;7-chloro-2,3,5-trimethoxy-5,8-dihydronaphthalene-1,4-diol is a complex organic compound that features a combination of acetic acid and a substituted naphthalene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;7-chloro-2,3,5-trimethoxy-5,8-dihydronaphthalene-1,4-diol typically involves multiple steps, including the introduction of chloro and methoxy groups onto a naphthalene core. Common synthetic routes may involve:
Halogenation: Introduction of the chloro group through halogenation reactions.
Methoxylation: Introduction of methoxy groups using methanol and a suitable catalyst.
Acetylation: Addition of the acetic acid moiety through acetylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;7-chloro-2,3,5-trimethoxy-5,8-dihydronaphthalene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
Acetic acid;7-chloro-2,3,5-trimethoxy-5,8-dihydronaphthalene-1,4-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of acetic acid;7-chloro-2,3,5-trimethoxy-5,8-dihydronaphthalene-1,4-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell growth, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
7-chloro-2,3,5-trimethoxy-1,4-naphthoquinone: Similar structure but lacks the acetic acid moiety.
2,3,5-trimethoxy-1,4-naphthoquinone: Similar structure but lacks both the chloro and acetic acid groups.
Uniqueness
Acetic acid;7-chloro-2,3,5-trimethoxy-5,8-dihydronaphthalene-1,4-diol is unique due to the presence of both chloro and methoxy groups on the naphthalene core, as well as the acetic acid moiety
Propiedades
Número CAS |
110104-16-0 |
|---|---|
Fórmula molecular |
C17H23ClO9 |
Peso molecular |
406.8 g/mol |
Nombre IUPAC |
acetic acid;7-chloro-2,3,5-trimethoxy-5,8-dihydronaphthalene-1,4-diol |
InChI |
InChI=1S/C13H15ClO5.2C2H4O2/c1-17-8-5-6(14)4-7-9(8)11(16)13(19-3)12(18-2)10(7)15;2*1-2(3)4/h5,8,15-16H,4H2,1-3H3;2*1H3,(H,3,4) |
Clave InChI |
NLPXSBZYAPLYMR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.COC1C=C(CC2=C1C(=C(C(=C2O)OC)OC)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


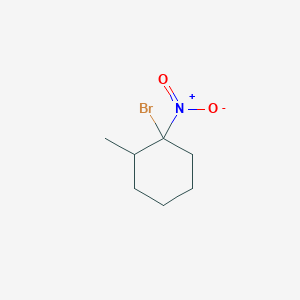

![2-[(E)-(6-aminopyridin-2-yl)iminomethyl]phenol](/img/structure/B14327567.png)
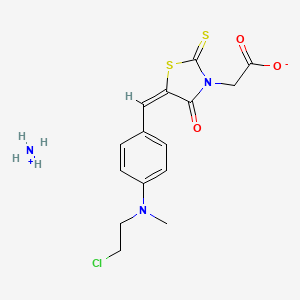
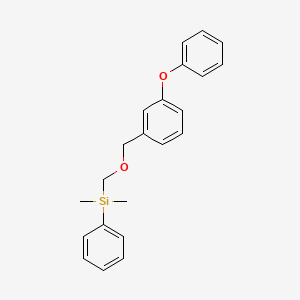
![2,2'-Bipyridine, 6,6'-bis[[(6'-methyl[2,2'-bipyridin]-6-yl)methoxy]methyl]-](/img/structure/B14327583.png)
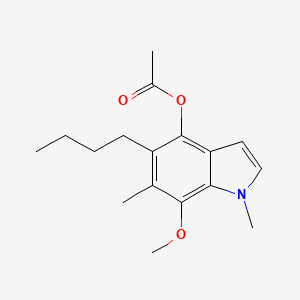
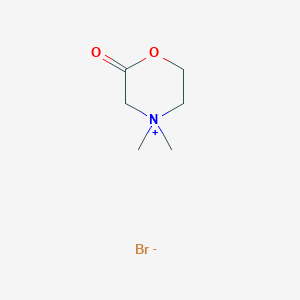
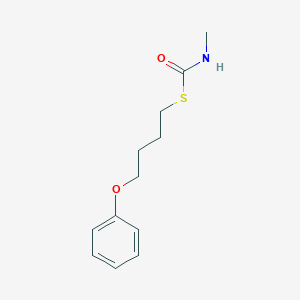
![2-[(4-Oxoazetidin-2-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14327611.png)
![4-Ethoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14327618.png)
